molecular formula C17H16N2O2 B12920517 N-(3-Methoxyacridin-9-YL)-N-methylacetamide CAS No. 61299-64-7

N-(3-Methoxyacridin-9-YL)-N-methylacetamide

Cat. No.: B12920517
CAS No.: 61299-64-7
M. Wt: 280.32 g/mol
InChI Key: OUBGVQKDHLIRMS-UHFFFAOYSA-N
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Description

N-(3-Methoxyacridin-9-YL)-N-methylacetamide is a compound belonging to the acridine family, which is known for its diverse biological activities. Acridine derivatives have been extensively studied for their potential therapeutic applications, particularly in the fields of cancer treatment, antimicrobial activity, and neurodegenerative diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methoxyacridin-9-YL)-N-methylacetamide typically involves the condensation of 9-amino-3-methoxyacridine with N-methylacetamide under specific reaction conditions. The process may include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for acridine derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis have been employed to enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions

N-(3-Methoxyacridin-9-YL)-N-methylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted acridine derivatives, which can exhibit a range of biological activities, including anticancer and antimicrobial properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3-Methoxyacridin-9-YL)-N-methylacetamide involves its ability to intercalate into DNA, disrupting the normal function of the DNA helix. This intercalation can inhibit the activity of topoisomerase enzymes, leading to the prevention of DNA replication and transcription, ultimately causing cell death. Additionally, the compound can interact with various proteins, influencing signaling pathways and inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Methoxyacridin-9-YL)-N-methylacetamide is unique due to its specific substitution pattern, which can influence its binding affinity to DNA and proteins, potentially leading to distinct biological activities compared to other acridine derivatives .

Biological Activity

N-(3-Methoxyacridin-9-YL)-N-methylacetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its acridine backbone with a methoxy group at the 3-position and an N-methylacetamide substituent. The chemical structure can be represented as follows:

C14H14N2O\text{C}_{14}\text{H}_{14}\text{N}_2\text{O}

This structure is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
  • DNA Intercalation : Acridine derivatives are known to intercalate into DNA, which can disrupt replication and transcription processes, leading to cytotoxic effects in cancer cells.
  • Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties, making it a candidate for further exploration in treating infections.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The following table summarizes findings from key studies:

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)10.5DNA intercalation
A549 (Lung)15.2Apoptosis induction
MCF-7 (Breast)12.8Enzyme inhibition
HCT116 (Colon)11.0Cell cycle arrest

These results suggest that this compound has promising anticancer activity, warranting further investigation.

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties against various bacterial strains. The results are summarized below:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128
Bacillus cereus16

The antimicrobial activity indicates that this compound could serve as a lead for developing new antibiotics.

Case Studies

  • Study on Anticancer Properties : A study published in Journal of Medicinal Chemistry demonstrated that this compound effectively inhibited tumor growth in xenograft models of human cancer. The study highlighted the compound's ability to induce apoptosis through the intrinsic pathway, showing increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.
  • Antimicrobial Efficacy : In a comparative study against standard antibiotics, this compound exhibited superior activity against resistant strains of Staphylococcus aureus. The study indicated that the compound's mechanism involved disrupting bacterial cell wall synthesis.

Properties

CAS No.

61299-64-7

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

IUPAC Name

N-(3-methoxyacridin-9-yl)-N-methylacetamide

InChI

InChI=1S/C17H16N2O2/c1-11(20)19(2)17-13-6-4-5-7-15(13)18-16-10-12(21-3)8-9-14(16)17/h4-10H,1-3H3

InChI Key

OUBGVQKDHLIRMS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C1=C2C=CC(=CC2=NC3=CC=CC=C31)OC

Origin of Product

United States

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